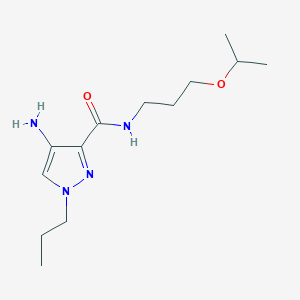![molecular formula C11H9FO2 B2413851 1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 85467-93-2](/img/structure/B2413851.png)
1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one (4-FPOH) is an organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. 4-FPOH has been studied extensively for its biochemical and physiological effects and its mechanism of action.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one, focusing on six unique applications:
Pharmaceutical Development
1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one has shown potential in the development of new pharmaceutical compounds. Its unique bicyclic structure can be utilized as a core scaffold for designing drugs with improved efficacy and selectivity. Researchers are exploring its use in synthesizing novel therapeutic agents targeting various diseases, including cancer and neurological disorders .
Organic Synthesis
This compound is valuable in organic synthesis due to its ability to undergo various chemical transformations. It serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity allows for the construction of diverse chemical structures, making it a useful tool in synthetic organic chemistry .
Material Science
In material science, 1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one is being investigated for its potential to create new materials with unique properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. This application is particularly relevant in the development of advanced composites and high-performance materials .
Catalysis
The compound’s structure makes it an interesting candidate for catalytic applications. It can act as a ligand in metal-catalyzed reactions, facilitating various chemical processes. Researchers are studying its role in asymmetric catalysis, where it can help produce chiral molecules with high enantioselectivity .
properties
IUPAC Name |
1-(4-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2/c12-9-3-1-7(2-4-9)11-5-8(11)6-14-10(11)13/h1-4,8H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGHXTJNUVAMGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C(=O)OC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide](/img/structure/B2413773.png)
![N-(4-ethoxyphenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2413774.png)
![Tricyclo[6.3.3.01,8]tetradecane-10,13-dione](/img/structure/B2413775.png)
![N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2413777.png)
![2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2413780.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pentyloxy)benzamide](/img/structure/B2413783.png)
![9-Imino-10-(4-phenyl-1,3-thiazol-2-yl)-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2413785.png)
![(2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2413786.png)

![2-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2413790.png)
![4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide](/img/structure/B2413791.png)